molecular formula C16H22O2 B14207606 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol CAS No. 832100-02-4

2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol

Katalognummer: B14207606
CAS-Nummer: 832100-02-4
Molekulargewicht: 246.34 g/mol
InChI-Schlüssel: DPEBFPDPAZYPSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3-(2-phenylethyl)bicyclo[310]hexan-1-ol is a bicyclic compound with a unique structure that includes an ethoxy group, a phenylethyl group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenylethyl group can engage in π-π interactions. These interactions can influence various biological pathways and molecular targets, making it a versatile compound for research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol is unique due to its combination of an ethoxy group, a phenylethyl group, and a hydroxyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

832100-02-4

Molekularformel

C16H22O2

Molekulargewicht

246.34 g/mol

IUPAC-Name

2-ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol

InChI

InChI=1S/C16H22O2/c1-2-18-15-13(10-14-11-16(14,15)17)9-8-12-6-4-3-5-7-12/h3-7,13-15,17H,2,8-11H2,1H3

InChI-Schlüssel

DPEBFPDPAZYPSB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1C(CC2C1(C2)O)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.